N-苄基-6-甲基-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

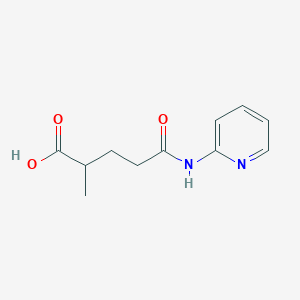

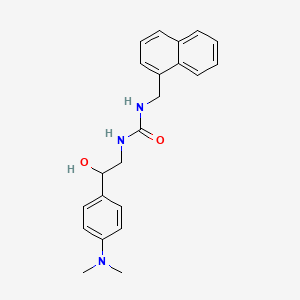

“N-benzyl-6-methyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C15H15N3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .

Molecular Structure Analysis

The molecular structure of “N-benzyl-6-methyl-1H-benzimidazol-2-amine” is characterized by a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The benzimidazole core is substituted with a benzyl group and a methyl group at specific positions .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including N-benzyl-6-methyl-1H-benzimidazol-2-amine, exhibit significant antimicrobial properties. They have been investigated as potential agents against bacteria (e.g., Staphylococcus aureus), fungi, and other pathogens . Researchers have synthesized various benzimidazole analogs that act as potent inhibitors of enzymes involved in microbial growth and survival .

Anticancer Potential

Benzimidazole derivatives have shown promise as anticancer agents. They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. N-benzyl-6-methyl-1H-benzimidazol-2-amine may be explored further for its potential in cancer therapy .

Antiviral Properties

Some benzimidazole derivatives exhibit antiviral activity. They may inhibit viral replication or entry into host cells. Research has demonstrated their effectiveness against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antihypertensive Effects

Benzimidazole compounds have been investigated for their ability to regulate blood pressure. While more studies are needed, N-benzyl-6-methyl-1H-benzimidazol-2-amine could potentially contribute to antihypertensive drug development .

Material Science Applications

Beyond their biological activities, benzimidazoles find applications in material science. They are used in chemosensing, crystal engineering, fluorescence, and corrosion science . Their unique structural features make them valuable in designing functional materials.

Intermediates in Organic Synthesis

Benzimidazole derivatives serve as versatile intermediates in organic reactions. Chemists use them to synthesize more complex molecules. For instance, they participate in C-H amination reactions, leading to the formation of diverse compounds .

未来方向

作用机制

Target of Action

N-benzyl-6-methyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic compounds that have been found to possess a broad spectrum of pharmacological properties Benzimidazole derivatives have been reported to exhibit significant bioactivity against many ailments .

Mode of Action

Benzimidazole compounds are known to interact with various enzymes and protein receptors due to their isostructural pharmacophore of naturally occurring active biomolecules . They are speculated to act similarly as purines to provide biological responses .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives are known for their excellent bioactivity, safety, and stability profiles .

属性

IUPAC Name |

N-benzyl-6-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXFHYBKADLJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methyl-1H-benzimidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)